Differential Cytotoxicity in Colon Cancer: Flavone B Shows 6-Fold Lower Potency in Caco-2 but 1.9-Fold Higher Potency in HCT-116 Compared with Flavone A
In a direct head-to-head comparison using MTT assays on human colon carcinoma cell lines, the half-maximal effective concentration (EC50) of flavone B (3,5-dihydroxy-6,7,8-trimethoxyflavone) was 74.82 µM in differentiated Caco-2 cells, whereas its positional isomer flavone A (5,7-dihydroxy-3,6,8-trimethoxyflavone) exhibited an EC50 of 12.42 µM—a 6.0-fold difference. Conversely, in poorly differentiated HCT-116 cells, flavone B achieved an EC50 of 37.50 µM, outperforming flavone A (EC50 = 69.99 µM) by 1.9-fold [1]. This demonstrates cell-context-dependent selectivity that cannot be predicted from the isomer alone.
| Evidence Dimension | Cytotoxicity (EC50) in human colon cancer cell lines |
|---|---|
| Target Compound Data | Caco-2: EC50 = 74.82 µM; HCT-116: EC50 = 37.50 µM |
| Comparator Or Baseline | Flavone A (5,7-dihydroxy-3,6,8-trimethoxyflavone): Caco-2 EC50 = 12.42 µM; HCT-116 EC50 = 69.99 µM |
| Quantified Difference | Caco-2: 6.0-fold lower potency for flavone B; HCT-116: 1.9-fold higher potency for flavone B |
| Conditions | MTT assay, 24 h treatment, human colon carcinoma Caco-2 and HCT-116 cells [1] |
Why This Matters
This divergent potency profile means that selecting the wrong isomer could lead to a 6-fold error in potency estimation in certain colon cancer models, compromising experimental reproducibility.
- [1] Thomas CM, Wood RC III, Wyatt JE, Pendleton MH, Torrenegra RD, Rodriguez OE, et al. Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis. PLoS ONE. 2012;7(6):e39806. PMID: 22768318. View Source
